1-(3-Fluoro-4-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one
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Overview
Description
1-(3-Fluoro-4-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one is a compound that features a fluorinated phenyl ring and an imidazole moiety. The presence of the imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, imparts significant biological and chemical properties to the compound
Preparation Methods
The synthesis of 1-(3-Fluoro-4-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the fluorinated phenyl ring and the imidazole moiety.
Coupling Reaction: The fluorinated phenyl ring is coupled with the imidazole moiety under specific reaction conditions, often involving a catalyst such as palladium or copper.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Chemical Reactions Analysis
1-(3-Fluoro-4-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts, with reactions often conducted under controlled temperatures and pressures.
Scientific Research Applications
1-(3-Fluoro-4-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.
Biological Studies: It is used in studies to understand the interaction of imidazole-containing compounds with biological targets such as enzymes and receptors.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Industrial Applications: It is also studied for its potential use in industrial processes, such as catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, often binding to active sites and modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Biological Effects: The compound’s effects are mediated through its ability to inhibit or activate specific proteins, leading to changes in cellular functions.
Comparison with Similar Compounds
1-(3-Fluoro-4-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one can be compared with other similar compounds:
Properties
Molecular Formula |
C12H11FN2O |
---|---|
Molecular Weight |
218.23 g/mol |
IUPAC Name |
1-[3-fluoro-4-(2-methylimidazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C12H11FN2O/c1-8(16)10-3-4-12(11(13)7-10)15-6-5-14-9(15)2/h3-7H,1-2H3 |
InChI Key |
WMBXUEGLHKEAKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=C(C=C(C=C2)C(=O)C)F |
Origin of Product |
United States |
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